3-{[Benzyl(methyl)amino]methyl}aniline
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Overview
Description
3-{[Benzyl(methyl)amino]methyl}aniline is an organic compound with the molecular formula C15H18N2 It is characterized by the presence of a benzyl group, a methyl group, and an aniline moiety
Mechanism of Action
Target of action
Compounds with similar structures, such as substituted phenethylamines, have been shown to interact with various targets in the central nervous system, including neurotransmitter receptors and transporters .
Mode of action
The mode of action of such compounds often involves interactions with these targets that alter neurotransmitter levels or activity, leading to changes in neural signaling .
Biochemical pathways
These compounds can affect various biochemical pathways, particularly those involving the synthesis, release, reuptake, and degradation of neurotransmitters .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .
Result of action
The molecular and cellular effects of these compounds’ actions can include changes in neural activity and alterations in behavioral responses .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that benzyl groups can interact with various enzymes and proteins . The nature of these interactions could be influenced by the presence of the methylamino group, which may form hydrogen bonds or engage in other types of non-covalent interactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Benzyl(methyl)amino]methyl}aniline typically involves the reaction of benzylamine with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[Benzyl(methyl)amino]methyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Quinones, oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl or methyl derivatives.
Scientific Research Applications
3-{[Benzyl(methyl)amino]methyl}aniline has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methylaniline: Similar structure but lacks the additional amino group.
N-Benzyl-N-ethylaniline: Similar structure with an ethyl group instead of a methyl group.
N-Benzyl-N-isopropylaniline: Similar structure with an isopropyl group instead of a methyl group.
Uniqueness
3-{[Benzyl(methyl)amino]methyl}aniline is unique due to the presence of both benzyl and methyl groups attached to the nitrogen atom, along with an additional amino group on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-{[Benzyl(methyl)amino]methyl}aniline, a compound characterized by its unique aniline structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound features a benzyl group attached to a methylamino group, which is further connected to an aniline moiety. This structural composition allows it to engage in various biochemical interactions.
Antimicrobial Properties
Research indicates that derivatives of aniline compounds, including this compound, exhibit antimicrobial properties . Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in neurological disorders. For instance, it has shown potential in inhibiting human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE), which are critical targets in Alzheimer's disease treatment. These inhibitory effects were assessed using spectrophotometric methods, indicating the compound's relevance in neuropharmacology .
Understanding the mechanism of action is crucial for elucidating the biological effects of this compound:
- Target Interactions : The compound likely interacts with specific molecular targets such as receptors and enzymes, influencing various signaling pathways.
- Biochemical Pathways : It may modulate pathways related to neurotransmission and cellular signaling, contributing to its observed biological activities.
- Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) profile of this compound needs further investigation to fully comprehend its pharmacological potential.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
3-[[benzyl(methyl)amino]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-15(16)10-14/h2-10H,11-12,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJMUGYLMVMGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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